

2-Chloroquinoline-7-carbaldehyde MSDS and safety data sheet

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Compound of Interest

Compound Name: 2-Chloroquinoline-7-carbaldehyde

CAS No.: 863549-06-8

Cat. No.: B3159636

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Technical Guide: 2-Chloroquinoline-7-carbaldehyde Synthesis, Safety, and Medicinal Chemistry Applications

CAS Number: 863549-06-8 Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.61 g/mol
IUPAC Name: **2-Chloroquinoline-7-carbaldehyde**^{[1][2][3]}

Part 1: Executive Summary & Chemical Identity^[3]

2-Chloroquinoline-7-carbaldehyde is a high-value heterocyclic building block used primarily in the development of pharmaceuticals targeting antimalarial, anticancer, and anti-inflammatory pathways. Unlike its more common isomer (2-chloroquinoline-3-carbaldehyde), the 7-carbaldehyde motif offers a unique vector for extending the pharmacophore at the benzenoid ring while retaining the reactive 2-chloro position for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling.

This guide provides a comprehensive technical breakdown of its physicochemical properties, safety protocols (SDS/MSDS), and validated synthesis routes for laboratory and pilot-scale applications.

Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Property	Specification
Appearance	Pale yellow to off-white crystalline solid
Melting Point	145–150 °C (Predicted/Analogous)
Solubility	Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in water
Reactivity	Dual electrophile: C-2 (Cl) and C-7 (CHO)
Stability	Moisture sensitive (aldehyde oxidation); Light sensitive

Part 2: Hazard Identification & Safety (Core MSDS)

Signal Word:WARNING

This compound belongs to the class of halogenated heteroaromatic aldehydes. It poses risks primarily through contact and inhalation. The aldehyde moiety is reactive toward proteins (Schiff base formation), acting as a sensitizer, while the halogenated core adds lipophilicity, enhancing dermal absorption.

GHS Classification & Hazard Statements[2][3]

GHS Code	Hazard Statement	Mechanism of Toxicity
H315	Causes skin irritation	Alkylating potential of the aldehyde; lipid extraction by organic solvent carriers.[3]
H319	Causes serious eye irritation	Direct chemical insult to corneal epithelium; lachrymator potential.
H335	May cause respiratory irritation	Irritation of mucous membranes upon inhalation of dust/vapor.
H317	May cause allergic skin reaction	Potential haptization of proteins via imine formation.

Precautionary Protocols (P-Codes)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][12]
- P280: Wear protective gloves (Nitrile, >0.11mm)/protective clothing/eye protection/face protection.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do.[11][12] Continue rinsing.[9][11][12]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Emergency Response

- Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Do not use water jet as it may spread the chemical if molten.
- Spill: Dampen with inert absorbent (vermiculite) to suppress dust. Neutralize surfaces with dilute bisulfite solution (to quench aldehyde) followed by soap and water.

Part 3: Validated Synthesis Protocols

The synthesis of the 7-isomer is more challenging than the 3-isomer (which is directly accessible via Vilsmeier-Haack of acetanilides). The most reliable route for the 7-carbaldehyde utilizes a Lithium-Halogen Exchange strategy starting from 7-bromo-2-chloroquinoline.

Route A: Regioselective Formylation (Recommended)

Reaction Logic:

- Precursor Synthesis: 7-Bromo-2-chloroquinoline is prepared from 3-bromoaniline (via cinnamide cyclization) or commercially sourced.[3]
- Lithiation: Selective exchange of the aryl bromide (C-7) over the vinyl chloride (C-2) using n-Butyllithium at cryogenic temperatures.[3] The C-2 chlorine is deactivated toward Li-exchange due to the adjacent nitrogen lone pair repulsion and the nature of the -system.[3]
- Formylation: Quenching the lithiated species with DMF.

Step-by-Step Protocol:

- Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
- Dissolution: Charge the flask with 7-bromo-2-chloroquinoline (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).
- Lithiation: Slowly add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes via syringe pump. Critical: Maintain internal temperature below -70 °C to prevent attack at the C-2 position.[3]
- Formylation: Stir for 30 minutes at -78 °C. Add anhydrous DMF (1.5 eq) dropwise.
- Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl (20 mL).
- Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

- Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Route B: Selenium Dioxide Oxidation (Alternative)

For labs lacking cryogenic facilities, the oxidation of 2-chloro-7-methylquinoline is a viable alternative, though yields are typically lower (40-60%).^[3]

- Reagents: 2-Chloro-7-methylquinoline (1.0 eq), SeO₂ (1.2 eq), 1,4-Dioxane (solvent).
- Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC.^[13]
- Filtration: Filter hot through Celite to remove black selenium metal.
- Isolation: Concentrate filtrate and purify via column chromatography.

Synthesis Workflow Diagram



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Caption: Figure 1. Regioselective synthesis of **2-Chloroquinoline-7-carbaldehyde** via Lithium-Halogen Exchange.

Part 4: Applications in Drug Discovery

The **2-chloroquinoline-7-carbaldehyde** scaffold is a "divergent core," allowing medicinal chemists to grow molecules in two distinct vectors orthogonal to each other.

1. C-7 Vector: Schiff Base & Reductive Amination

The aldehyde at C-7 is ideal for attaching solubilizing groups or specific receptor-binding motifs (e.g., hydrazones, oximes).^[3]

- Protocol: React with primary amines in Ethanol/Acetic Acid (cat.) to form imines.

- Target: DNA intercalation agents, kinase inhibitors.

2. C-2 Vector: Nucleophilic Displacement (

)
The chlorine at C-2 is highly activated by the quinoline nitrogen.[3] It can be displaced by amines, thiols, or alkoxides.

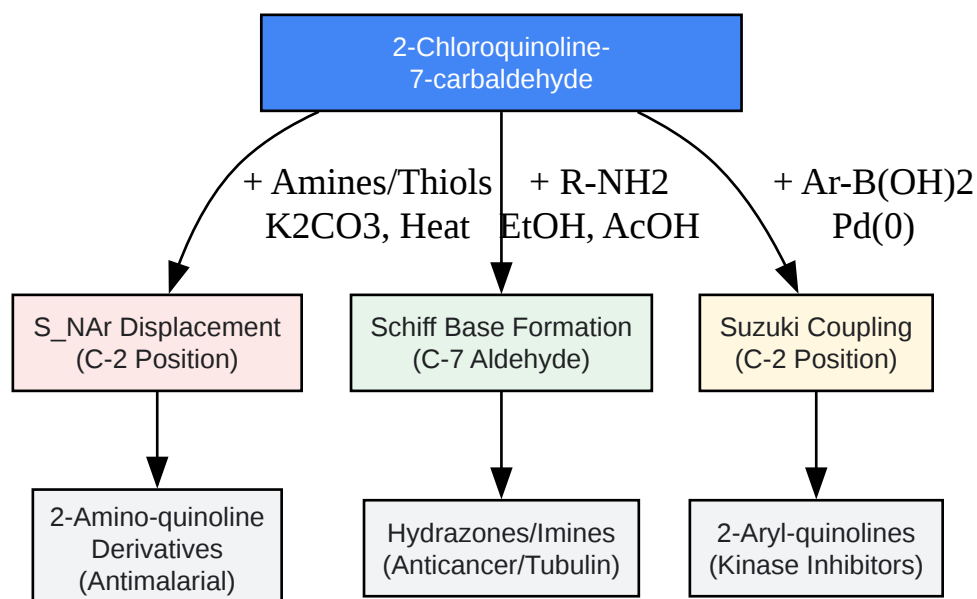
- Protocol: React with an amine (HNR_2) in DMF at 80–100 °C with K_2CO_3 .
- Target: Tuning lipophilicity and metabolic stability.

3. C-2 Vector: Suzuki-Miyaura Coupling

The C-2 chloride is an excellent partner for palladium-catalyzed cross-coupling with aryl boronic acids.[3]

- Protocol: $\text{Pd}(\text{PPh}_3)_4$ (5 mol%), Na_2CO_3 , DME/ H_2O , 90 °C.

Chemical Space Visualization



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Caption: Figure 2.[3] Divergent synthesis pathways utilizing the orthogonal reactivity of the C-2 and C-7 positions.

Part 5: References

- PubChem. (2025). Compound Summary: **2-Chloroquinoline-7-carbaldehyde** (CAS 863549-06-8).[1][2][3][7] National Library of Medicine. [Link](#)
- Meth-Cohn, O., & Narhe, B. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. *Journal of the Chemical Society, Perkin Transactions 1*. (Foundational chemistry for chloroquinoline synthesis). [Link](#)
- Shaikh, N., et al. (2000).[9] Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. *Journal of Chemical Research*. (Protocol for methyl-to-aldehyde oxidation). [Link](#)
- BenchChem. (2025).[13] Safety and Handling Guide for Quinoline Carbaldehydes. (General safety protocols for class). [Link](#)
- BLD Pharm. (2025). Product Catalog: **2-Chloroquinoline-7-carbaldehyde**. (Source for CAS verification). [Link](#)

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Sources

- 1. [863549-06-8|2-Chloroquinoline-7-carbaldehyde|BLD Pharm \[bldpharm.com\]](#)
- 2. [2388-32-1|2-Chloroquinoline-4-carbonyl chloride|BLD Pharm \[bldpharm.com\]](#)
- 3. [4295-16-3|2-Chloroquinoline-4-carboxamide|BLD Pharm \[bldpharm.com\]](#)
- 4. [Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances \(RSC Publishing\) DOI:10.1039/C7RA11537G \[pubs.rsc.org\]](#)
- 5. [adichemistry.com \[adichemistry.com\]](#)

- [6. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents \[patents.google.com\]](#)
- [7. arctomsci.com \[arctomsci.com\]](#)
- [8. CAS:1823476-06-7, 2-Chloroquinoline-6-carboxamide-毕得医药 \[bidepharm.com\]](#)
- [9. m.youtube.com \[m.youtube.com\]](#)
- [10. ir.atmiyauni.ac.in:8080 \[ir.atmiyauni.ac.in:8080\]](#)
- [11. chemicalbook.com \[chemicalbook.com\]](#)
- [12. fishersci.com \[fishersci.com\]](#)
- [13. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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